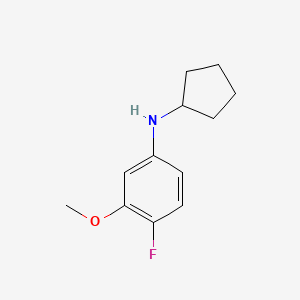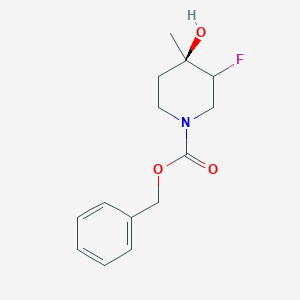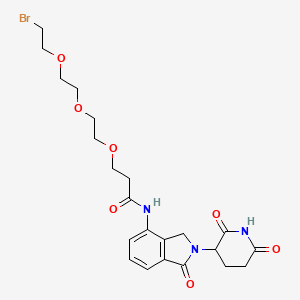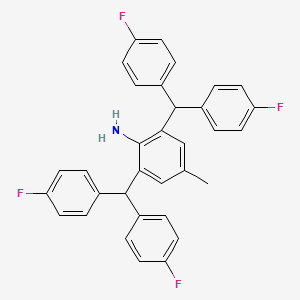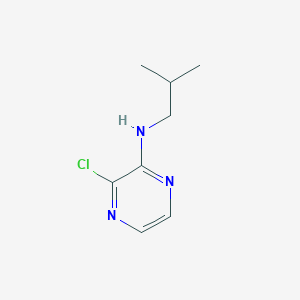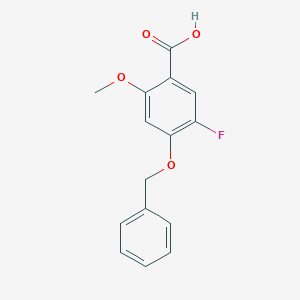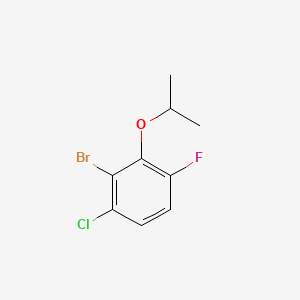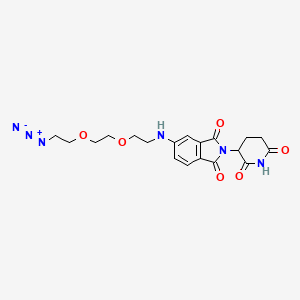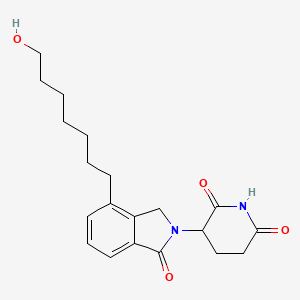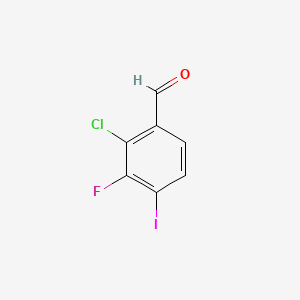
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H9F3N2O4 and a molecular weight of 254.16 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a ureidomethylene moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ureidomethylene moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated compound with similar reactivity but different structural features.
Ethyl 4,4,4-trifluoroacetoacetate: Shares the trifluoromethyl group but lacks the ureidomethylene moiety.
Uniqueness
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to its combination of a trifluoromethyl group and a ureidomethylene moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H9F3N2O4 |
|---|---|
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
ethyl 2-(carbamoyliminomethyl)-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16) |
InChI-Schlüssel |
DUOCAPJUJGLFTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


